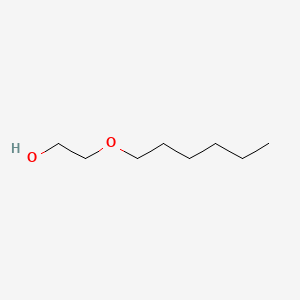

C6H13OCH2CH2OH

C8H18O2

2-(Hexyloxy)ethanol

CAS No.: 31726-34-8

Cat. No.: VC13336865

Molecular Formula: C8H18O2

C6H13OCH2CH2OH

C8H18O2

Molecular Weight: 146.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 31726-34-8 |

|---|---|

| Molecular Formula | C8H18O2 C6H13OCH2CH2OH C8H18O2 |

| Molecular Weight | 146.23 g/mol |

| IUPAC Name | 2-hexoxyethanol |

| Standard InChI | InChI=1S/C8H18O2/c1-2-3-4-5-7-10-8-6-9/h9H,2-8H2,1H3 |

| Standard InChI Key | UPGSWASWQBLSKZ-UHFFFAOYSA-N |

| SMILES | CCCCCCOCCO |

| Canonical SMILES | CCCCCCOCCO |

| Boiling Point | 208 °C @ 760 MM HG 208.3 °C |

| Colorform | WATER-WHITE LIQ |

| Flash Point | 195 °F OC 81.7 °C c.c. |

| Melting Point | -45.1 °C -45 °C |

Introduction

Chemical Identity and Physical Properties

2-(Hexyloxy)ethanol, also known as ethylene glycol monohexyl ether, is a colorless liquid with a molecular weight of 146.23 g/mol . Its structure consists of a hexyl group () linked to an ethylene glycol moiety, imparting both hydrophilic and lipophilic properties. The compound’s physical characteristics are summarized below:

The compound’s low volatility and high boiling point make it suitable for applications requiring prolonged solvent activity .

Synthesis and Production

2-(Hexyloxy)ethanol is synthesized through the reaction of ethylene oxide with 1-hexanol under controlled conditions. A representative method involves:

-

Reaction Setup: Combining 1-hexanol with a catalytic amount of base (e.g., sodium hydroxide) in an autoclave.

-

Ethylene Oxide Addition: Introducing ethylene oxide at elevated temperatures (150–200°C) and pressures (3–4 MPa) .

-

Purification: Distilling the crude product to isolate 2-(hexyloxy)ethanol, achieving yields exceeding 80%.

Alternative routes include the hydrogenolysis of acetals, as demonstrated in the synthesis of related glycol ethers . For example, 2-ethyl-1,3-dioxolane reacts with hydrogen over a palladium catalyst to produce 2-propoxyethanol with 82.6% selectivity .

Comparative Analysis with Related Glycol Ethers

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume